(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine

Physicochemical characterization Positional isomer differentiation Chromatographic method development

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine (CAS 1427524-53-5; molecular formula C₉H₉F₂N; MW 169.17 g/mol) is a chiral trans-cyclopropanamine bearing a 2,3-difluorophenyl substituent at the cyclopropane ring. This compound is primarily catalogued as Ticagrelor Impurity 57 / Ticagrelor Related Compound 94 and serves as a critical reference standard in the analytical quality control (QC) and regulatory submission framework for the antiplatelet drug ticagrelor (Brilinta®).

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
CAS No. 1427524-53-5
Cat. No. B13067672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine
CAS1427524-53-5
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C9H9F2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2/t6-,8+/m0/s1
InChIKeyMCABSRDMAUTFDE-POYBYMJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine (CAS 1427524-53-5): Procurement-Grade Chiral Cyclopropanamine for Ticagrelor Analytical Reference Standards


(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine (CAS 1427524-53-5; molecular formula C₉H₉F₂N; MW 169.17 g/mol) is a chiral trans-cyclopropanamine bearing a 2,3-difluorophenyl substituent at the cyclopropane ring [1]. This compound is primarily catalogued as Ticagrelor Impurity 57 / Ticagrelor Related Compound 94 and serves as a critical reference standard in the analytical quality control (QC) and regulatory submission framework for the antiplatelet drug ticagrelor (Brilinta®) [2]. The molecule possesses two defined stereocenters ((1R,2S)-trans configuration) and is supplied as the free base, with HCl salt (CAS 1643378-59-9) and mandelate salt forms also commercially available for diverse analytical and synthetic applications [3]. Its predicted physicochemical profile includes a density of 1.268 ± 0.06 g/cm³, a boiling point of 195.1 ± 40.0 °C, an XLogP3-AA of 1.4, and a topological polar surface area of 26 Ų [1].

Why Substituting (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine with the 3,4-Difluoro Isomer or Other In-Class Cyclopropanamines Is Scientifically Unacceptable


The positional isomerism of fluorine atoms on the phenyl ring—2,3-difluoro versus 3,4-difluoro—produces distinct chromatographic retention behaviour, differential mass spectrometric fragmentation patterns, and divergent synthetic impurity profiles in ticagrelor manufacturing [1]. The 3,4-difluorophenyl isomer (CAS 220352-38-5) is codified as EP Impurity E / Ticagrelor Related Compound A with a pharmacopeial limit of not more than 8 ppm (0.0008%) in the finished API [2]. The 2,3-difluorophenyl isomer is a structurally distinct process-related impurity that elutes at a different retention time in validated HPLC methods and requires its own authenticated reference standard for accurate quantification during ANDA submissions, DMF filings, and QC batch release testing [3]. Interchanging these compounds—or using a racemic or diastereomeric variant—would invalidate analytical method specificity, compromise regulatory compliance, and risk failing an FDA or EMA inspection due to misidentification of impurities [4].

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Physicochemical Differentiation: Predicted Boiling Point 195.1 °C vs. 212.5 °C for the 3,4-Difluoro Positional Isomer

The (1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine exhibits a predicted boiling point of 195.1 ± 40.0 °C and density of 1.268 ± 0.06 g/cm³, compared with the 3,4-difluorophenyl positional isomer (EP Impurity E, CAS 220352-38-5) which has a predicted boiling point of 212.5 ± 40.0 °C and density of 1.3 ± 0.1 g/cm³ . The boiling point difference of approximately 17.4 °C reflects the distinct intermolecular interactions arising from the ortho/ meta (2,3-) versus meta/ para (3,4-) fluorine substitution pattern on the phenyl ring. The flash point also differs: 85.0 ± 14.4 °C (2,3-difluoro) versus 99.0 ± 14.4 °C (3,4-difluoro), a quantifiable difference of approximately 14 °C . Both isomers share identical molecular formula (C₉H₉F₂N), molecular weight (169.17 g/mol), and LogP (~1.27), underscoring that only physical property measurements—not mass-based detection—can reliably distinguish these positional isomers in quality control settings .

Physicochemical characterization Positional isomer differentiation Chromatographic method development

Pharmacopeial Regulatory Stringency: EP Impurity E (3,4-Difluoro) Limited to 8 ppm vs. 2,3-Difluoro Impurity Requiring Independent Reference Standard Authentication

The British Pharmacopoeia 2025 (Ph. Eur. monograph 3087) specifies that Ticagrelor EP Impurity E—the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (R)-mandelate salt—is controlled at a limit of not more than 8 ppm (0.0008%) with a relative retention time of approximately 0.6 versus the ticagrelor parent peak (~11.5 min) [1]. The 2,3-difluorophenyl isomer (CAS 1427524-53-5), designated as Ticagrelor Impurity 57 / Related Compound 94, is a distinct process-related impurity that is chromatographically resolvable from Impurity E and requires its own reference standard [2]. In the validated QbD-optimized HPLC method reported by Wingert et al. (2018), eight ticagrelor-related compounds were baseline-resolved in under three minutes using DAD detection at 225 nm, demonstrating that positional isomers demand individual reference standards for unequivocal peak assignment [3]. The qHNMR study by Bhavaraju et al. (2022) further established that accurate stoichiometric measurement of the 3,4-difluoro Tica amine mandelate (Related Compound A) is essential for API quality, with the same analytical rigor applying to the 2,3-difluoro analog when present as a process impurity [4].

Regulatory compliance Pharmacopeial impurity profiling ANDA submission

Synthetic Route Efficiency: Patent CN104326922A Reports 20% Yield Improvement and Reduced o-Difluorobenzene Consumption for the 2,3-Difluoro Cyclopropanamine

Chinese patent CN104326922A (Chengdu Baiyu Pharma, filed 2014) discloses a dedicated synthetic route for (1R,2S)-2-(2,3-difluorophenyl)cyclopropylamine using succinic anhydride and o-difluorobenzene as starting materials [1]. The patent explicitly claims a 20% improvement in the yield of the key intermediate 4-keto-4-(3,4-difluorophenyl)methyl butyrate (compound IV) compared to prior art methods [1]. Quantitatively, the patent reduces the molar ratio of o-difluorobenzene to succinic anhydride from 3:1 (as used in WO2013124280A1) to 0.31–0.95:1, and reduces aluminum chloride consumption from a 3:1 molar ratio (AlCl₃ to succinic anhydride) in prior art to 1:0.34–1.05 [1]. Representative stepwise yields are reported: alcoholysis of succinic anhydride with ethanol proceeds at 83% yield (121 g from 100 g succinic anhydride), acyl chloride formation yields 95% (124 g from 116.8 g monomethyl succinate), and subsequent Friedel-Crafts acylation, asymmetric reduction with borane-dimethyl sulfide, cyclization, and Hofmann degradation afford the target (1R,2S)-2-(2,3-difluorophenyl)cyclopropylamine [1]. This route is differentiated from the 3,4-difluoro intermediate syntheses (e.g., CN103787987B, WO2008018822A1) which typically employ 3,4-difluorobenzaldehyde or 3,4-difluorophenyl precursors [2].

Process chemistry Yield optimization Green chemistry metrics

Chiral Stereochemical Integrity: (1R,2S)-trans Configuration Distinguished from the (1R,2R)-Diastereomer (Ticagrelor Impurity 129, CAS 2382303-05-9)

The target compound possesses the (1R,2S)-trans absolute configuration with two defined stereocenters (PubChem CID 89437023), which is the enantiomerically pure form required for ticagrelor-related analytical applications [1]. Its diastereomer, (1R,2R)-2-(2,3-difluorophenyl)cyclopropan-1-amine, is catalogued as Ticagrelor Impurity 129 (CAS 2382303-05-9) and represents a distinct stereochemical impurity with different chromatographic and spectroscopic properties [2]. Additionally, the stereochemically undefined variant 2-(2,3-difluorophenyl)cyclopropan-1-amine (Ticagrelor Impurity 172, CAS 1274778-02-7) exists as a racemic or scalemic mixture [3]. The HCl salt of the closely related (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CAS 1156491-10-9) exhibits a specific optical rotation range of −60° to −56° (c=1, H₂O), establishing a benchmark for chiral purity specification that analogous (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine reference standards must meet or exceed . Vendor-supplied material typically specifies purity at ≥95% HPLC with chiral purity verification, and certain suppliers (e.g., CATO) provide ISO 17034-certified reference standards with full characterization data packages including ¹H NMR, ¹³C NMR, IR, UV, HRMS, and HPLC chromatograms [4].

Chiral purity Diastereomer separation Stereochemical quality control

Chromatographic Resolution: HPLC Methods Achieve Baseline Separation (Resolution > 1.5) of 2,3-Difluoro Impurity from Ticagrelor and Eight Related Compounds

A stability-indicating HPLC method developed using Analytical Quality by Design (AQbD) principles by Wingert et al. (2018) achieved baseline resolution of eight ticagrelor-related compounds—including synthesis impurities and degradation products—in less than three minutes with DAD detection at 225 nm [1]. In a separate validated HPLC method for ticagrelor tablets (Huang & Zhang, 2016), the resolution between ticagrelor and adjacent impurity E, as well as between ticagrelor and all known impurities, exceeded 1.5, with impurities A–H demonstrating good linearity over 2.0–20.0 µg/mL (r > 0.996) and average recoveries ranging from 96.5% to 103.4% (RSD 0.56%–1.39%, n=9) [2]. The BP 2025 monograph specifies that Impurity E elutes at a relative retention of approximately 0.6 versus ticagrelor (~11.5 min) under the pharmacopeial conditions (C18 column, 55 °C, 222 nm detection) [3]. The 2,3-difluorophenyl isomer (Impurity 57), being structurally distinct from Impurity E, exhibits a different retention time in these validated systems and therefore requires its own reference standard for accurate peak assignment and quantification in the impurity profile [4]. Kumar et al. (2016) reported that process-related impurities in ticagrelor laboratory batches were detected at levels of 0.08–0.22% by HPLC and LC–MS, underscoring that impurity reference standards must be capable of quantifying sub-0.1% levels with validated linearity and precision [5].

HPLC method validation Impurity resolution Analytical quality by design

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine: High-Value Application Scenarios Supported by Quantitative Evidence


ANDA Filing: Ticagrelor Impurity Reference Standard for Method Validation and QC Batch Release Testing

For generic pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) for ticagrelor tablets, the FDA requires comprehensive impurity profiling with authenticated reference standards for each process-related and degradant impurity. The 2,3-difluorophenyl cyclopropanamine (Ticagrelor Impurity 57 / Related Compound 94) must be procured as a characterized reference standard—typically at ≥95% HPLC purity with full spectroscopic certification (¹H NMR, ¹³C NMR, HRMS, IR, UV)—to support method validation per ICH Q2(R1) [1]. The validated HPLC methods demonstrate resolution > 1.5 for all known impurities and linearity from 2.0 to 20.0 µg/mL (r > 0.996), enabling quantification at the 0.05% reporting threshold specified in the BP monograph [2]. Use of the incorrect positional isomer (e.g., the 3,4-difluoro EP Impurity E) will result in misassigned chromatographic peaks and potential ANDA rejection [3].

Process Development: Starting Material or Intermediate for Alternative Ticagrelor Synthetic Route Optimization

The dedicated synthetic route disclosed in CN104326922A demonstrates that (1R,2S)-2-(2,3-difluorophenyl)cyclopropylamine can be prepared with 20% improved intermediate yield and 68–90% reduced o-difluorobenzene consumption compared to prior art methods [1]. Process chemistry teams developing cost-optimized or environmentally improved ticagrelor manufacturing routes may utilize this compound as a key intermediate, leveraging the documented stepwise yields (alcoholysis 83%, acyl chloride formation 95%) and reduced Lewis acid stoichiometry (AlCl₃: substrate ratio reduced from 3:1 to as low as 1:0.34) to achieve lower cost of goods and improved process mass intensity [1]. The availability of both free base and salt forms (HCl, mandelate) provides flexibility for downstream coupling reactions in the final API assembly [2].

Reference Standard Procurement: ISO 17034-Certified Material for QC Laboratories Supporting cGMP Manufacturing

Quality control laboratories operating under cGMP (21 CFR Part 211) for commercial ticagrelor API production require impurity reference standards that are traceable to pharmacopeial standards (USP or EP) and supplied with ISO 17034 certification [1]. The 2,3-difluoro impurity reference standard is available from certified suppliers at 99% HPLC purity, accompanied by comprehensive Certificates of Analysis (COA) including HPLC chromatograms, NMR spectra (¹H, ¹³C, 2D-NMR), HRMS data, and IR/UV spectra [2]. This documentation package supports the regulatory expectation—articulated in ICH Q7 and enforced during FDA pre-approval inspections—that all impurities observed above the 0.05% reporting threshold in API batches be identified, characterized, and controlled using qualified reference standards [3].

Academic and Industrial Research: Chiral Cyclopropanamine Building Block for Structure-Activity Relationship (SAR) Studies

The (1R,2S)-trans configured 2,3-difluorophenyl cyclopropanamine scaffold, with its defined stereochemistry (two stereocenters), computed XLogP3-AA of 1.4, and topological polar surface area of 26 Ų, represents a conformationally constrained chiral amine building block amenable to derivatization for medicinal chemistry programs [1]. The 2,3-difluoro substitution pattern on the phenyl ring offers distinct electronic properties (ortho- and meta-fluorine effects) compared to the 3,4-difluoro isomer, which may translate to differential target binding or pharmacokinetic properties in SAR exploration beyond the ticagrelor chemotype [2]. The compound's predicted boiling point of 195.1 °C and flash point of 85.0 °C also inform safe handling and storage conditions for laboratory-scale use [3].

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